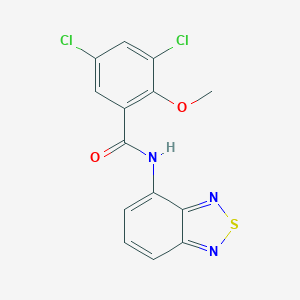
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide, also known as GW 501516, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was initially developed as a treatment for metabolic and cardiovascular diseases, but it has also been studied for its potential as a performance-enhancing drug. In
作用机制
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves insulin sensitivity and reduces inflammation. Furthermore, activation of PPARδ has been shown to increase the expression of genes involved in muscle fiber type switching, leading to improved endurance and muscle function.
Biochemical and Physiological Effects:
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. In addition, it has been shown to improve insulin sensitivity, reduce inflammation, and increase endurance and muscle function. However, there are also potential risks associated with the use of 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516, including liver toxicity and cancer risk.
实验室实验的优点和局限性
One of the advantages of using 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 in lab experiments is its high potency and selectivity for PPARδ. This allows for precise control of the target pathway and reduces the risk of off-target effects. Furthermore, 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has a long half-life, which allows for less frequent dosing in animal models. However, there are also limitations to using 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 in lab experiments, including the potential for liver toxicity and the need for careful dosing to avoid potential adverse effects.
未来方向
There are several potential future directions for research on 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516. One area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to improve mitochondrial function and reduce inflammation in animal models. Another area of interest is its potential as a performance-enhancing drug, as it has been shown to increase endurance and muscle function. However, more research is needed to fully understand the risks and benefits of using 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 in humans. Additionally, there is a need for further investigation into the potential risks associated with the use of 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516, particularly with regard to liver toxicity and cancer risk.
合成方法
The synthesis of 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4,5-dibromoquinoline to form the desired product, 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide. The purity of the final product is typically confirmed using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
科学研究应用
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase mitochondrial biogenesis in animal models. In addition, 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has been investigated for its potential as a treatment for cancer, neurodegenerative diseases, and muscle wasting disorders. Furthermore, 3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide 501516 has been studied for its potential as a performance-enhancing drug, as it has been shown to increase endurance and improve muscle function in animal models.
属性
分子式 |
C17H12Br2N2O2 |
|---|---|
分子量 |
436.1 g/mol |
IUPAC 名称 |
3,5-dibromo-2-methoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C17H12Br2N2O2/c1-23-16-12(8-10(18)9-13(16)19)17(22)21-15-6-2-5-14-11(15)4-3-7-20-14/h2-9H,1H3,(H,21,22) |
InChI 键 |
SCNUHFOXEWPNKF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)NC2=CC=CC3=C2C=CC=N3)Br)Br |
规范 SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC=CC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide](/img/structure/B244252.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B244265.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)



![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)